3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
The compound 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked 2-oxo-2-phenylethyl moiety at position 3. The benzamide moiety is further substituted with triethoxy groups at positions 3, 4, and 4.
The triethoxy groups likely enhance lipophilicity, influencing membrane permeability and bioavailability compared to methoxy or unsubstituted analogs .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-4-37-25-17-22(18-26(38-5-2)28(25)39-6-3)29(36)31-19-27-32-33-30(34(27)23-15-11-8-12-16-23)40-20-24(35)21-13-9-7-10-14-21/h7-18H,4-6,19-20H2,1-3H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJXIXHXJQHYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, aryl amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
*Molecular weights estimated using atomic masses.
†Calculated based on formula C₃₄H₃₅N₅O₅S.
Key Observations:
Benzamide Substituents :
- The triethoxy groups in the target compound increase steric bulk and lipophilicity compared to analogs with trimethoxy () or unsubstituted benzamides (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce reactivity in nucleophilic environments .
Sulfanyl-Linked Moieties :
- The 2-oxo-2-phenylethyl group in the target compound offers a ketone for hydrogen bonding, contrasting with thiadiazole () or benzothiazole () groups, which may engage in π-stacking or metal coordination .
Biological Activity
3,4,5-Triethoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities. The findings are based on diverse research studies and case analyses.
Chemical Structure
The compound's structure is characterized by the following components:
- Triazole ring : Imparts significant biological activity.
- Benzamide moiety : Contributes to the compound's stability and interaction with biological targets.
- Ethoxy groups : Enhance solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds similar to 3,4,5-triethoxy-N-benzamide exhibit notable antimicrobial properties. For instance:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diaryltriazene derivatives | Staphylococcus aureus, E. coli | 0.02 - 0.03 mg/mL |
| Triazene salts | Candida albicans, C. parapsilosis | MIC = 9.937 µg/mL |
These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Antifungal Activity
The antifungal efficacy of triazole derivatives has been extensively documented. The compound has shown activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 9.937 |
| C. parapsilosis | Variable |
These results suggest that the compound could serve as a therapeutic agent in treating fungal infections resistant to standard treatments .
Anticancer Activity
The anticancer potential of similar triazole compounds has been evaluated in several studies:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| Burkitt lymphoma DAUDI | 4.91 |
| Human colon adenocarcinoma HT-29 | 5.59 |
These findings indicate that the compound may inhibit tumor cell proliferation effectively, making it a candidate for further development as an anticancer agent .
The proposed mechanisms by which 3,4,5-triethoxy-N-benzamide exerts its biological effects include:
- Inhibition of nucleic acid synthesis : Similar compounds have shown the ability to interfere with DNA replication in microbial cells.
- Disruption of cell membrane integrity : This leads to increased permeability and eventual cell death.
- Induction of apoptosis in cancer cells : The compound may trigger programmed cell death pathways in neoplastic cells.
Case Studies
- Antimicrobial Efficacy Study : A study involving the evaluation of triazene derivatives against multidrug-resistant bacteria highlighted their potential as alternatives to conventional antibiotics due to their low MIC values against resistant strains .
- Anticancer Screening : A comprehensive screening of triazene compounds revealed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
